molecular formula C20H40O3 B14270929 Ethyl 2-hydroxyoctadecanoate CAS No. 152103-61-2

Ethyl 2-hydroxyoctadecanoate

Cat. No.: B14270929
CAS No.: 152103-61-2
M. Wt: 328.5 g/mol
InChI Key: QOQZSVKKTPUAJM-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxyoctadecanoate is an ester derivative of 2-hydroxyoctadecanoic acid (C₁₈H₃₆O₃), where the hydroxyl group of the carboxylic acid is replaced by an ethoxy group (-OCH₂CH₃). This compound belongs to the class of hydroxy fatty acid esters, which are characterized by a hydroxyl group on the alkyl chain and ester functionality.

Key inferred properties of this compound:

  • Molecular formula: Likely C₂₀H₄₀O₃ (assuming esterification of 2-hydroxyoctadecanoic acid with ethanol).
  • Functional groups: A hydroxyl (-OH) group at the 2nd carbon and an ethyl ester (-COOCH₂CH₃) at the terminal carboxyl group.
  • Applications: Potential use in industrial and scientific research, similar to Mthis compound, which is employed in lipid studies and surfactant synthesis .

Properties

IUPAC Name

ethyl 2-hydroxyoctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23-4-2/h19,21H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQZSVKKTPUAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596714
Record name Ethyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152103-61-2
Record name Ethyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxyoctadecanoate can be synthesized through the esterification of 2-hydroxyoctadecanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxyoctadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxooctadecanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-hydroxyoctadecanol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids to form different esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate esterification reactions.

Major Products Formed

    Oxidation: Ethyl 2-oxooctadecanoate

    Reduction: Ethyl 2-hydroxyoctadecanol

    Substitution: Various esters depending on the acid used

Scientific Research Applications

Ethyl 2-hydroxyoctadecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of cosmetics, lubricants, and surfactants due to its emollient and stabilizing properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxyoctadecanoate involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the ester group can be hydrolyzed by esterases, releasing the active 2-hydroxyoctadecanoic acid, which can interact with various molecular targets and pathways.

Comparison with Similar Compounds

Methyl 2-Hydroxyoctadecanoate

Mthis compound (CAS 16742-51-1) serves as the closest structural analog, differing only in the ester alkyl group (methyl vs. ethyl). Key data from includes:

Property Mthis compound This compound (Inferred)
Molecular Formula C₁₉H₃₈O₃ C₂₀H₄₀O₃
Molecular Weight 286 g/mol ~300 g/mol
Melting Point 59–60°C Likely lower than methyl ester
Solubility Chloroform, ethyl ether, methanol Similar, with enhanced lipophilicity
Applications Industrial and scientific research Likely overlapping uses

Key Differences :

  • The ethyl ester’s longer alkyl chain may reduce melting point compared to the methyl ester due to increased molecular flexibility .

2-Hydroxyoctadecanoic Acid (Free Acid)

The free acid (CAS 629-22-1) lacks the ester group, influencing its physical and chemical behavior:

Property 2-Hydroxyoctadecanoic Acid This compound (Inferred)
Molecular Formula C₁₈H₃₆O₃ C₂₀H₄₀O₃
Melting Point 92–93°C Significantly lower (esterification effect)
Solubility Chloroform/methanol (5:1) More soluble in non-polar solvents
Reactivity Prone to salt formation Stable ester linkage

Functional Implications :

  • The ester form enhances stability against hydrolysis under neutral conditions compared to the free acid .
  • The ethyl ester’s reduced polarity makes it preferable for lipid membrane studies or hydrophobic coatings.

2-Hydroxyethyl 12-Hydroxyoctadecanoate

This dihydroxy ester (CAS 102725-12-2) features hydroxyl groups at both the 2nd and 12th positions, distinguishing it from this compound:

Property 2-Hydroxyethyl 12-Hydroxyoctadecanoate This compound
Molecular Formula C₂₀H₄₀O₄ C₂₀H₄₀O₃
Hydroxyl Positions 2nd and 12th carbons 2nd carbon only
Applications Surfactant (e.g., Solutol HS 15) Likely less amphiphilic

Structural Impact :

  • The additional hydroxyl group in 2-hydroxyethyl 12-hydroxyoctadecanoate increases hydrophilicity, making it a more effective surfactant .

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